molecular formula C13H16N6O4 B2464303 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 2194847-63-5

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide

Cat. No.: B2464303
CAS No.: 2194847-63-5
M. Wt: 320.309
InChI Key: XFMLZDVHLKZEQI-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound with notable applications across various scientific fields. Its structure features multiple functional groups, giving it unique reactivity and applicability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide involves multi-step organic synthesis. Key steps include the formation of the pyrazole, oxadiazole, and oxazolidinone moieties.

  • Formation of the 1-ethyl-1H-pyrazol-4-yl intermediate

    • Starting Materials: : Ethyl hydrazine and β-ketoester.

    • Conditions: : Acidic or basic conditions can facilitate cyclization.

  • Synthesis of the 1,2,4-oxadiazole ring

    • Starting Materials: : Acyl hydrazine and carboxylic acid derivatives.

    • Conditions: : Dehydrating agents under reflux conditions.

  • Assembly of the oxazolidinone unit

    • Starting Materials: : Amino alcohol and carbonate esters.

    • Conditions: : Catalytic amounts of base.

  • Final Coupling Reaction

    • Starting Materials: : Each intermediate.

    • Conditions: : Mild heating in a solvent like dichloromethane or DMF with coupling agents.

Industrial Production Methods

In an industrial setting, these methods are optimized for scalability, often involving continuous flow processes and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents to form various oxidation products.

  • Reduction: : Undergoes reduction with agents like lithium aluminum hydride.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenated solvents, catalytic bases.

Major Products Formed

  • From Oxidation: : Oxidized forms with hydroxyl or carbonyl groups.

  • From Reduction: : Corresponding alcohols or amines.

  • From Substitution: : Varied functionalized derivatives depending on the substituents.

Scientific Research Applications

Chemistry

Used as a reagent and intermediate in complex organic synthesis due to its reactive functional groups.

Biology

Investigated for its potential as a biochemical probe due to its capability to interact with various biomolecules.

Medicine

Explored for drug development, particularly for its interactions with specific enzymes and receptors.

Industry

Utilized in the development of materials with specific properties, such as pharmaceuticals, agrochemicals, and specialty polymers.

Mechanism of Action

This compound's mechanism of action involves interactions at the molecular level with target proteins and enzymes, often inhibiting or activating specific biochemical pathways. Its functional groups allow for diverse binding affinities and specificities, modulating biological activity in complex ways.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide

  • N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide

Uniqueness

This compound stands out due to the specific arrangement of its oxadiazole and oxazolidinone rings, offering unique reactivity and biological activity compared to its analogs

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-2-19-7-9(5-15-19)12-16-11(23-17-12)6-14-10(20)8-18-3-4-22-13(18)21/h5,7H,2-4,6,8H2,1H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMLZDVHLKZEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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